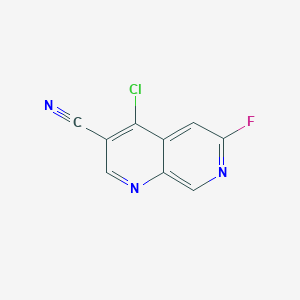

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClFN3/c10-9-5(2-12)3-13-7-4-14-8(11)1-6(7)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFIAYNKSIJCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1F)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227747 | |

| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-18-0 | |

| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305371-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in a multi-step approach, commencing with a commercially available fluorinated pyridine derivative. Each stage of the synthesis is detailed with mechanistic insights, procedural steps, and critical parameters to ensure reproducibility and high yield.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific target of this guide, this compound, incorporates key structural features—a halogenated and fluorinated pyridine ring fused to a cyanopyridone core—that are often sought after in drug discovery programs for their ability to modulate target binding and pharmacokinetic properties. This document outlines a logical and efficient synthetic route, designed for researchers and professionals in drug development.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence. The strategy hinges on the initial construction of a 4-hydroxy-1,7-naphthyridine-3-carbonitrile core, followed by a halogenation step to introduce the chloro substituent at the 4-position.

Caption: High-level overview of the synthesis pathway.

Step 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

The initial and crucial step in this synthesis is the construction of the bicyclic naphthyridine core. This is accomplished through a condensation-cyclization reaction between the commercially available 3-amino-5-fluoropyridine and ethyl (ethoxymethylene)cyanoacetate (EMMCA) . This reaction proceeds via a Gould-Jacobs-type mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 3-amino-5-fluoropyridine on the electron-deficient enol ether of EMMCA, leading to the formation of an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of ethanol, results in the formation of the pyridone ring, yielding the desired 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile. The use of a high-boiling point solvent, such as Dowtherm A, is essential to provide the necessary thermal energy for the intramolecular cyclization.

Caption: Reaction scheme for the formation of the naphthyridine core.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-amino-5-fluoropyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in Dowtherm A.

-

Reaction Execution: Heat the reaction mixture to 240-250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and then with diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile as a solid.

| Parameter | Value |

| Starting Material | 3-Amino-5-fluoropyridine |

| Reagent | Ethyl (ethoxymethylene)cyanoacetate |

| Solvent | Dowtherm A |

| Temperature | 240-250 °C |

| Typical Yield | 75-85% |

Step 2: Synthesis of this compound

The final step of the synthesis involves the conversion of the 4-hydroxy group of the intermediate to the desired 4-chloro substituent. This transformation is a nucleophilic substitution reaction, effectively carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The mechanism involves the activation of the hydroxyl group by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion at the 4-position of the naphthyridine ring results in the displacement of the chlorophosphate group and the formation of the final product. The addition of a base, such as pyridine or triethylamine, can be beneficial to neutralize the HCl generated during the reaction.[1]

Caption: Chlorination of the hydroxynaphthyridine intermediate.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with stirring. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Starting Material | 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | 105-110 °C |

| Typical Yield | 80-90% |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols, along with the mechanistic rationale, offer a solid foundation for the successful synthesis of this valuable pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and purity.

References

-

Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on the naphthyridine ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design. This guide provides an in-depth technical overview of the physicochemical properties of a specific, highly functionalized derivative: 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the causality behind experimental choices and a framework for the analysis of this and similar heterocyclic compounds.

Molecular Identity and Structural Features

This compound is a small molecule with the chemical formula C₉H₃ClFN₃. Its structure is characterized by a 1,7-naphthyridine core, which is a bicyclic system composed of two fused pyridine rings. The key functional groups that dictate its chemical behavior are a chloro group at position 4, a fluoro group at position 6, and a carbonitrile group at position 3. The presence of these electron-withdrawing groups is expected to significantly influence the molecule's reactivity and physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₃ClFN₃ |

| CAS Number | 305371-18-0 |

| Molecular Weight | 207.6 g/mol |

Proposed Synthesis Pathway

Caption: A plausible synthetic pathway for this compound.

Physicochemical Properties: Theoretical Importance and Experimental Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point of a solid is a measure of its purity and the strength of the crystal lattice forces. For a crystalline solid like this compound, a sharp melting point is indicative of high purity.

Experimental Protocol for Melting Point Determination:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range over which the sample melts is recorded.

Solubility

Solubility is a crucial factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol for Solubility Determination: [3]

-

Qualitative Assessment: A small amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO). The mixture is vortexed and visually inspected for dissolution.[4]

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

| Solvent | Predicted Solubility |

| Water | Low |

| Ethanol | Moderately Soluble |

| DMSO | Soluble |

| Dichloromethane | Soluble |

Note: The solubility data presented is predictive and should be confirmed by experimental analysis.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle, the pKa values of the pyridine-like nitrogens are important for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

Computational Prediction: In the absence of experimental data, computational methods can provide an estimate of the pKa. Various software packages utilize quantitative structure-property relationship (QSPR) models to predict pKa values based on the molecule's structure.[6]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol for NMR Analysis: [7]

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Expected Spectral Features:

-

¹H NMR: Aromatic protons on the naphthyridine ring would appear as doublets or multiplets in the downfield region (typically 7-9 ppm).

-

¹³C NMR: Signals for the carbon atoms of the naphthyridine ring, the carbon of the nitrile group, and carbons attached to the halogen atoms would be observed.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the naphthyridine ring would be present.[8]

Caption: A typical workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis (ATR): [9]

-

A background spectrum is collected on the clean ATR crystal.

-

A small amount of the solid sample is placed on the ATR crystal.

-

The spectrum of the sample is recorded.

Expected Spectral Features:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (EI-MS): [10]

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically by electron impact (EI).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The abundance of each ion is detected.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (207.6 g/mol ).

-

Isotope Peaks: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[11]

-

Fragmentation Peaks: Peaks corresponding to the loss of functional groups (e.g., Cl, F, CN) from the molecular ion.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and methodologies. The presented protocols for determining key properties such as melting point, solubility, and pKa, along with the expected outcomes from analytical techniques like NMR, FTIR, and Mass Spectrometry, offer a robust starting point for any researcher working with this or structurally related compounds. A thorough understanding and experimental determination of these properties are paramount for the successful advancement of this and other naphthyridine derivatives as potential therapeutic agents.

References

-

Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved January 6, 2026, from [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

ChemInform Abstract: Naphthyridines. Structure, Physicochemical Properties, and General Methods of Synthesis. (2025, August 7). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- THE NAPHTHYRIDINES. (n.d.).

-

3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved from [Link]

-

Calculated pKa values of other N‐heterocycles including indole, purine,... (n.d.). ResearchGate. Retrieved from [Link]

-

CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

-

Computational Studies on Physicochemical Properties, Substrate Specificity Prediction and Binding Mode Analysis of Aliphatic Nitrilase. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Semantic Scholar. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022, December 3). MDPI. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Prediction of physicochemical properties. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 6, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). ResearchGate. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved January 6, 2026, from [Link]

-

Computational Studies on Physicochemical Properties, Substrate Specificity Prediction and Binding Mode Analysis of Aliphatic Nitrilase. (2021, December 19). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

-

MASS SPECTROMETRY: BASIC EXPERIMENT. (n.d.). Collard Group. Retrieved January 6, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Process for synthesizing naphthyridine derivatives and intermediates thereof. (n.d.). Google Patents.

-

Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023, January 15). PubMed. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 6, 2026, from [Link]

- Method for synthesizing 1,7-naphthyridine derivative. (n.d.). Google Patents.

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). CORE. Retrieved January 6, 2026, from [Link]

-

Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

- Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h). (n.d.). Google Patents.

-

Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved from [Link]

-

Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). JOCPR. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. saltise.ca [saltise.ca]

- 5. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (CAS No. 305371-18-0): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the naphthyridine core has emerged as a privileged structure, underpinning the pharmacological activity of numerous approved drugs and clinical candidates. This guide provides an in-depth technical overview of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile , a key building block whose unique electronic and steric properties make it an invaluable intermediate in the synthesis of next-generation kinase inhibitors and other targeted therapies. Its CAS Number is 305371-18-0 .[1]

The 1,7-naphthyridine framework, a bicyclic system containing two nitrogen atoms, offers a three-dimensional architecture that can be strategically modified to achieve high-affinity and selective interactions with biological targets. The specific substitution pattern of this compound—featuring a reactive chlorine at the 4-position, a fluorine atom at the 6-position, and a cyano group at the 3-position—provides a trifecta of synthetic handles for molecular elaboration. This strategic functionalization allows for the precise tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthetic campaigns. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 305371-18-0 | |

| Molecular Formula | C₉H₃ClFN₃ | |

| Molecular Weight | 207.59 g/mol | |

| Appearance | Off-white to light yellow solid | Typical observation |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge for similar heterocyclic compounds. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route involves the initial construction of a 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile intermediate, followed by a chlorination reaction to yield the final product. This two-stage approach allows for the purification of the hydroxy intermediate, ensuring a high-quality final product.

Part 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

The construction of the core naphthyridine ring system can be achieved through a condensation reaction followed by a cyclization. A common strategy involves the reaction of a substituted aminopyridine with a malononitrile derivative.

Sources

An In-Depth Technical Guide to the Spectral Data of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are often associated with kinase inhibition and other therapeutic activities. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological assays.

Molecular Structure and Key Features

This compound possesses a rigid, planar naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms. The strategic placement of a chloro group at the 4-position, a fluoro group at the 6-position, and a carbonitrile group at the 3-position creates a unique electronic and steric environment. These functional groups are key to its chemical reactivity and potential biological interactions.

Molecular Formula: C₉H₃ClFN₃

Molecular Weight: 207.60 g/mol

CAS Number: 305371-18-0

Synthesis and Characterization

The synthesis of this compound has been reported in the scientific literature, providing a foundational methodology for its preparation and subsequent spectral analysis.[1][2]

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is essential for the complete structural elucidation and characterization of this compound. This section details the expected and observed data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. Due to the aromatic nature of the naphthyridine ring, the proton signals are expected to appear in the downfield region (typically 7.0-9.5 ppm). The fluorine atom at the 6-position will cause splitting of the signals for adjacent protons, providing valuable structural information.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The carbon atoms of the aromatic rings, the carbonitrile group, and those bonded to the halogen atoms will each have distinct chemical shifts.

While specific, experimentally obtained spectra for this exact compound are not publicly available in the search results, data for closely related naphthyridine derivatives can be used for comparative analysis.[3]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To aid in signal assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of the molecule (C₉H₃ClFN₃). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a single chlorine atom.

-

Fragmentation: The fragmentation pattern will provide clues about the stability of different parts of the molecule. Common fragmentation pathways for naphthyridine rings involve the loss of small molecules like HCN.

Experimental Protocol: Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the sample to remove any particulate matter.

-

-

LC Separation:

-

Inject the sample onto a suitable HPLC or UPLC system equipped with a C18 column.

-

Use a gradient elution method with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 - 2210 | Carbonitrile (C≡N) | Stretching |

| ~1620 - 1580 | Aromatic C=C and C=N | Stretching |

| ~1300 - 1000 | C-Cl and C-F | Stretching |

| ~850 - 750 | Aromatic C-H | Out-of-plane bending |

Experimental Protocol: Infrared Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Press the sample firmly against the crystal using the pressure arm.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Summary and Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.

Conclusion

The structural characterization of this compound through a combination of NMR, MS, and IR spectroscopy provides a robust and reliable method for its identification and quality control. The data obtained from these techniques are mutually reinforcing, offering a high degree of confidence in the assigned structure. For researchers in drug discovery and development, a thorough understanding of this spectral data is a critical first step in advancing this promising compound through the research pipeline.

References

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1).

-

Wissner, A., et al. (2006). Inhibiteurs de 4, 6-diamino-[4][6]naphthyridine-3-carbonitriles. World Intellectual Property Organization Patent Application WO2006124944A1.

-

ChemWhat. This compound. [Link]

-

CP Lab Safety. This compound. [Link]

-

BIOFOUNT. This compound. [Link]

-

Google Patents. Inhibiteurs de 4, 6-diamino-[4][6]naphthyridine-3-carbonitriles.

- Google Patents. Prodrug forms of kinase inhibitors and their use in therapy.

- Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20120077811A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]

- 3. WO2006124944A1 - Inhibiteurs de 4, 6-diamino-[1,7] naphthyridine-3-carbonitrile de la tpl2 kinase et procedes de fabrication et d'utilisation de ceux-ci - Google Patents [patents.google.com]

- 4. CA2608362A1 - Inhibiteurs de 4, 6-diamino-[1,7] naphthyridine-3-carbonitrile de la tpl2 kinase et procedes de fabrication et d'utilisation de ceux-ci - Google Patents [patents.google.com]

- 5. 305371-18-0|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1,7-Naphthyridine Derivatives

Abstract

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the known biological activities of 1,7-naphthyridine derivatives, synthesizing data from seminal and contemporary research. We will delve into their anticancer, anti-inflammatory, and central nervous system (CNS) activities, among others. This document is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to catalyze further innovation in this promising field.

Introduction: The 1,7-Naphthyridine Core

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a distinct electronic distribution and three-dimensional shape.[1] While the 1,8-naphthyridine isomer is historically well-known, largely due to the antibacterial agent nalidixic acid, the 1,7-naphthyridine scaffold has emerged as a particularly privileged structure in the pursuit of novel therapeutics.[2][3] Its capacity to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation allows for high-affinity and selective interactions with various enzymatic and receptor targets. This guide will illuminate the diverse therapeutic potential encoded within this unique chemical architecture.

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of targeted therapies remains a cornerstone of modern oncology. Several classes of 1,7-naphthyridine derivatives have demonstrated significant potential as potent anticancer agents, operating through diverse mechanisms of action to induce cell cycle arrest and apoptosis in malignant cells.[4]

Mechanism of Action: Key Signaling Pathways

A. Inhibition of Wnt Signaling: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to exert potent antiproliferative effects by inhibiting this pathway.[2] This inhibition leads to a G0/G1 cell cycle arrest, effectively halting the proliferation of cancer cells.[1][2]

B. Kinase Inhibition: Protein kinases are crucial mediators of cellular signaling, and their dysregulation is a frequent driver of oncogenesis.[5] Consequently, they are major targets for cancer drug development.[6] 1,7-naphthyridine derivatives have been successfully developed as inhibitors of several key kinases implicated in cancer:

-

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A): This lipid kinase is linked to tumor suppression via p53-dependent and -independent mechanisms. A series of 1,7-naphthyridine analogues have been identified as potent and selective inhibitors of PIP4K2A, providing valuable chemical probes to explore its role in cancer pathophysiology.[4][7]

-

Fibroblast Growth Factor Receptor (FGFR) Family: Aberrant FGFR signaling is implicated in the pathogenesis of various tumors, including breast, bladder, and lung cancers.[6] Novel 1,7-naphthyridine derivatives have been designed that show nanomolar potency against all members of the FGFR kinase family, demonstrating efficacy in xenograft models.[6]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below summarizes the potent in vitro activity of representative 1,7-naphthyridine derivatives against various human cancer cell lines.

| Compound/Class | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Bisleuconothine A | Wnt Signaling Inhibitor | HT29 (Colon) | 1.09 | [2] |

| SW480 (Colon) | 2.74 | [2] | ||

| HCT116 (Colon) | 3.18 | [2] | ||

| SW620 (Colon) | 3.05 | [2] | ||

| Compound 17a | Not Specified | MOLT-3 (Leukemia) | 9.1 | [8] |

| (2,4-disubstituted) | HeLa (Cervical) | 13.2 | [8] | |

| HL-60 (Promyeloblast) | 8.9 | [8] | ||

| BAY-091 Analogs | PIP4K2A Inhibitor | (Enzymatic Assay) | 0.066 - 18.0 | [4][7] |

Visualization: Wnt Signaling Inhibition

The following diagram illustrates the point of intervention for 1,7-naphthyridine derivatives like Bisleuconothine A within the canonical Wnt signaling pathway.

Caption: Workflow for the in vivo assessment of anti-inflammatory activity. [4]

Central Nervous System (CNS) Activity

The 1,7-naphthyridine scaffold has also been explored for its utility in developing agents for CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as antagonists for the tachykinin NK1 receptor. [4]This receptor is implicated in pain, depression, and inflammation. These compounds showed potent in vitro antagonistic activity, effectively inhibiting the binding of the endogenous ligand, substance P, to the human NK1 receptor. [4]

Other Notable Biological Activities

While anticancer and anti-inflammatory activities are prominent, the versatility of the 1,7-naphthyridine core extends to other therapeutic areas.

-

Antiviral Activity: Certain 2,4-disubstituted 1,7-naphthyridine derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. [8]* PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme targeted for the treatment of erectile dysfunction. [9]* Antimicrobial Activity: While the related 1,8-naphthyridine core is famous for its antibacterial properties (e.g., nalidixic acid), derivatives of the 2,7-naphthyridine isomer have shown selective activity against Staphylococcus aureus, a significant human pathogen. [3][10]Further investigation into the specific antimicrobial potential of 1,7-naphthyridine derivatives is warranted.

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Evaluating the potency and selectivity of kinase inhibitors is a critical step in drug development. The ADP-Glo™ assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [11] A. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to kinase activity. [11] B. Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the 1,7-naphthyridine inhibitor in 100% DMSO. Create a serial dilution series in a buffer or DMSO.

-

Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components:

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Test inhibitor at various concentrations (and DMSO vehicle control).

-

Kinase of interest (e.g., p38α, PIP4K2A) at a predetermined optimal concentration.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP.

-

Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

-

ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP-to-ATP Conversion & Signal Generation: Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualization: Kinase Inhibitor Screening Cascade

Caption: A typical workflow for screening and characterizing kinase inhibitors.

Conclusion and Future Directions

The 1,7-naphthyridine core has proven to be a remarkably versatile and productive scaffold in the quest for novel therapeutic agents. The derivatives discussed in this guide highlight significant, validated potential in oncology, inflammation, and neuroscience. The demonstrated ability to selectively inhibit key enzymes like protein kinases underscores the scaffold's value in modern, target-oriented drug design. Future research should focus on expanding the structure-activity relationship (SAR) studies for these target classes, optimizing pharmacokinetic and pharmacodynamic properties, and further exploring under-investigated areas such as antimicrobial and antiviral applications. The continued exploration of this privileged pharmacophore promises to yield the next generation of innovative medicines.

References

-

Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). PubMed Central. [Link]

-

1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry, 54(22), 7899–7910. [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(20), 6261. [Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

-

What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? (2024). ResearchGate. [Link]

-

Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). Cancer Research, 75(15_Supplement), 3641. [Link]

-

How to test the anticancer efficacy of a plant extract. (2022). Altogen Labs. [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]

-

1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(14), 2341–2345. [Link]

-

(PDF) Bioassays for Anticancer Activities. (2025). ResearchGate. [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). MDPI. [Link]

- Method for synthesizing 1,7-naphthyridine derivative. (n.d.).

-

Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. [Link]

-

1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (n.d.). Scilit. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

In vitro JAK kinase activity and inhibition assays. (n.d.). National Institutes of Health. [Link]

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). OUCI. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Potency and Selectivity Data for Naphthyridine Analogues. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (n.d.). PubMed. [Link]

-

Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases. (n.d.). PubMed. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. [Link]

-

A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PubMed Central. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Mechanism of Action of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,7-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its versatile biological activities. This scaffold serves as a rigid and planar backbone, amenable to chemical modifications that can fine-tune its interaction with various biological targets. Derivatives of the broader naphthyridine class have been successfully developed as antibacterial, antiviral, and anticancer agents. Notably, the introduction of specific substituents, such as halogens and a carbonitrile group, can significantly influence the compound's pharmacokinetic properties and target specificity. This guide focuses on the potential mechanisms of action of a specific derivative, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, postulating its role as a modulator of key cellular signaling pathways based on the established activities of structurally related molecules.

Hypothesized Primary Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Kinase Family

A compelling body of evidence suggests that naphthyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a known driver in several cancers, making them an attractive therapeutic target.[1] We hypothesize that this compound acts as an inhibitor of the FGFR signaling pathway.

The FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a downstream signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

Rationale for Targeting FGFR

The structural features of this compound, particularly the planar naphthyridine core, are well-suited to fit into the ATP-binding pocket of kinase domains. The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.[2] The chloro and fluoro substituents can further enhance binding affinity and selectivity.

Experimental Validation of FGFR Inhibition

A series of biochemical and cell-based assays are essential to validate the hypothesized mechanism of action.

Biochemical Kinase Activity Assay

The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of FGFR family members (FGFR1, 2, 3, and 4). The ADP-Glo™ Kinase Assay is a robust method for this purpose.[3]

Experimental Protocol: ADP-Glo™ FGFR Kinase Assay

-

Reaction Setup : In a 96-well plate, combine the recombinant human FGFR kinase, the test compound (at varying concentrations), and a suitable peptide substrate in a kinase assay buffer.

-

Initiation : Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Measurement : Read the luminescence on a microplate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Target Engagement Assay

To confirm that the compound interacts with its intended target in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[4][5] CETSA measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat cultured cancer cells (e.g., a cell line with known FGFR amplification) with the test compound or vehicle control.

-

Heating : Heat the cell lysates to a range of temperatures.

-

Lysis and Separation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection : Detect the amount of soluble FGFR in the supernatant using Western blotting or an ELISA-based method.

-

Data Analysis : Plot the amount of soluble FGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy in Xenograft Models

To evaluate the anti-tumor activity in a living organism, a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) mouse model is employed.[6][7]

Experimental Protocol: Xenograft Mouse Model

-

Tumor Implantation : Implant human tumor cells (with aberrant FGFR signaling) subcutaneously into immunodeficient mice.

-

Treatment : Once tumors reach a palpable size, treat the mice with the test compound or vehicle control, typically via oral gavage.

-

Tumor Measurement : Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis : At the end of the study, collect tumor samples to assess the inhibition of FGFR signaling (e.g., by measuring the phosphorylation of downstream effectors like ERK) via immunohistochemistry or Western blotting.

-

Data Analysis : Compare the tumor growth rates between the treated and control groups.

| Assay | Purpose | Endpoint | Hypothetical Result |

| Biochemical Kinase Assay | Determine direct inhibition of FGFR | IC50 value | Low nanomolar IC50 against FGFR1-4 |

| Cellular Thermal Shift Assay | Confirm target engagement in cells | Thermal stabilization of FGFR | Increased melting temperature of FGFR |

| Cell Proliferation Assay | Assess anti-proliferative effects | GI50 value | Potent growth inhibition in FGFR-driven cancer cells |

| Xenograft Model | Evaluate in vivo anti-tumor efficacy | Tumor growth inhibition | Significant reduction in tumor volume |

Hypothesized Secondary Mechanism of Action: Inhibition of p38 MAP Kinase

Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.[8] Therefore, a secondary or alternative mechanism of action for this compound could be the modulation of the p38 MAP kinase pathway.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is activated by cellular stresses and inflammatory cytokines.[9] Once activated, it phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Validation of p38 MAP Kinase Inhibition

In Vitro Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

This cell-based assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α.[10][11]

Experimental Protocol: LPS-Induced TNF-α Production Assay

-

Cell Culture : Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Compound Treatment : Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

Supernatant Collection : After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

-

TNF-α Measurement : Quantify the amount of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : Determine the IC50 value for the inhibition of TNF-α production.

Alternative Potential Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

Given that many fluoroquinolone antibiotics, which share some structural similarities with the naphthyridine core, act by inhibiting bacterial DNA gyrase and topoisomerase IV, this remains a plausible, albeit likely secondary, mechanism of action for this compound, particularly in the context of antibacterial activity.[12][13]

Experimental Validation: DNA Supercoiling Assay

The inhibitory effect on DNA gyrase can be assessed by measuring the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Setup : Combine purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and the test compound in an assay buffer containing ATP.

-

Incubation : Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination : Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis : Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

-

Visualization and Analysis : Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Conclusion

Based on the existing literature for the 1,7-naphthyridine scaffold, it is highly probable that this compound functions as a kinase inhibitor, with the FGFR family and p38 MAP kinase being primary and secondary hypothesized targets, respectively. A systematic approach employing the biochemical and cellular assays outlined in this guide will be crucial to definitively elucidate its mechanism of action and to guide its further development as a potential therapeutic agent in oncology or inflammatory diseases. The possibility of it acting as an antibacterial agent through inhibition of DNA gyrase should also be considered and investigated.

References

-

BPS Bioscience. FGFR4 Kinase Assay Kit. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

-

Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

-

Van der Mijn, R., et al. (2018). Xenograft mouse model shows FGFR inhibition efficacy in vivo. ResearchGate. [Link]

-

Wang, Y., et al. (2015). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget, 6(33), 34858–34871. [Link]

-

Pantaleo, M. A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. [Link]

-

Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

-

Wu, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200-2210. [Link]

-

Maxwell, A., & Lawson, D. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 424, 161-174. [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

Katoh, M. (2016). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Expert Opinion on Therapeutic Targets, 20(2), 171-180. [Link]

-

ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

-

Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 479-500. [Link]

-

Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 424, 161-174. [Link]

-

Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]

-

Galy, A., et al. (1990). Bacterial lipopolysaccharide induces release of tumor necrosis factor-alpha from bovine peripheral blood monocytes and alveolar macrophages in vitro. Veterinary Immunology and Immunopathology, 26(3), 235-247. [Link]

-

Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16674-16701. [Link]

-

Meutia, N., et al. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences, 9(A), 468-472. [Link]

-

Chen, Y. J., et al. (1995). Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro. Endocrinology, 136(1), 63-68. [Link]

-

Li, Z., et al. (2014). Inhibitory effects of oligochitosan on TNF-α, IL-1β and nitric oxide production in lipopolysaccharide-induced RAW264.7 cells. Experimental and Therapeutic Medicine, 8(6), 1835-1840. [Link]

-

Ding, Y., et al. (2007). Induction of TNF-alpha by LPS in Schwann cell is regulated by MAPK activation signals. Cellular & Molecular Immunology, 4(5), 373-379. [Link]

-

Edache, I. Y., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1735. [Link]

-

Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(7), 4846-4861. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. oamjms.eu [oamjms.eu]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to Substituted 1,7-Naphthyridines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has steadily emerged from the shadow of its more ubiquitous isomers to become a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and spatial arrangement of nitrogen atoms bestow upon it the ability to engage with a diverse array of biological targets, making it a privileged structure in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 1,7-naphthyridines, offering field-proven insights for researchers navigating this promising chemical space.

The Strategic Synthesis of the 1,7-Naphthyridine Core: A Chemist's Compendium

The construction of the 1,7-naphthyridine nucleus and its subsequent functionalization are pivotal to unlocking its therapeutic potential. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approaches: Building the Foundation

Traditional methods for assembling the 1,7-naphthyridine core have laid the groundwork for more modern innovations. The Friedländer Annulation , a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a fundamental and versatile approach. The reaction is typically catalyzed by acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration. The regioselectivity of the Friedländer synthesis can be a challenge with unsymmetrical ketones, a hurdle that can sometimes be overcome by judicious choice of reaction conditions or the use of directing groups.

Another classical, albeit less common for the 1,7-isomer, is the Skraup Reaction . This method involves the reaction of an aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. While historically significant for quinoline synthesis, its application to 1,7-naphthyridines is limited by the directing effects of the pyridine nitrogen, which often favor the formation of other isomers.[1] However, strategic blocking of more reactive positions on the starting aminopyridine can guide the cyclization to the desired 1,7-naphthyridine framework.[1]

Contemporary Strategies: Precision and Diversity

Modern synthetic organic chemistry has ushered in an era of unprecedented control and efficiency in the synthesis of complex heterocyclic systems, and the 1,7-naphthyridine scaffold is no exception.

Transition-Metal Catalysis has revolutionized the construction and functionalization of this privileged core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are instrumental in introducing aryl, heteroaryl, and vinyl substituents at various positions of the naphthyridine ring. For instance, a Heck-type vinylation of a chloropyridine with ethylene gas has been a key step in an asymmetric synthesis of a tetrahydro-1,6-naphthyridine, showcasing the power of this methodology. Furthermore, the Buchwald-Hartwig amination provides a robust platform for the installation of diverse amino groups, a common feature in many biologically active 1,7-naphthyridine derivatives.

C-H Functionalization represents a paradigm shift in synthetic efficiency, allowing for the direct introduction of functional groups onto the naphthyridine core without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H activation has been successfully employed for the regioselective synthesis of naphthyridinones, demonstrating the atom-economical nature of this approach.

Novel Cyclization Strategies continue to expand the synthetic chemist's toolkit. A silver-catalyzed one-pot cyclization of 2-aminobenzamide derivatives with ortho-alkynylquinoline carbaldehydes provides a mild and efficient route to functionalized 1,7-naphthyridines.[2][3] Additionally, cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles have been developed for the synthesis of tetrahydro-1,7-naphthyridines.

The Biological Orchestra of 1,7-Naphthyridines: A Symphony of Therapeutic Potential

The true value of the 1,7-naphthyridine scaffold lies in its remarkable versatility as a pharmacophore, engaging with a wide spectrum of biological targets implicated in various disease states.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted 1,7-naphthyridines have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.[4]

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[5] A series of 1,7-naphthyridine analogues have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in tumor suppression.[6][7] The inhibitory concentrations (IC50) for these compounds range from the nanomolar to the low micromolar range.[6] Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the kinase, with key interactions including hydrogen bonding and pi-pi stacking.[6]

Table 1: Inhibitory Activity of 1,7-Naphthyridine Analogs against PIP4K2A

| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |

| 1 | H | 2-ethoxyphenyl | 6.6 |

| 2 | H | 2-methoxyphenyl | 13 |

| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |

| 4 | H | 2-chlorophenyl | 33 |

| 7 | Cl | 2-ethoxyphenyl | 3.1 |

| 8 | Cl | 2-methoxyphenyl | 4.5 |

| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |

| 10 | Cl | 2-chlorophenyl | 15 |

Data sourced from Wortmann et al. as cited in BenchChem.[7]

Wnt Signaling Pathway Inhibition: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, a critical pathway often hyperactivated in colorectal and other cancers.[2][4][8] This inhibition leads to a G0/G1 cell cycle arrest in cancer cells.[2][8]

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key signaling molecules in the inflammatory cascade. A notable example is a series of 1,7-naphthyridine 1-oxides that are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][9] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α.[10] Inhibition of this kinase by 1,7-naphthyridine derivatives leads to a significant reduction in TNF-α production, demonstrating their potential in treating inflammatory diseases like rheumatoid arthritis.[3][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A Technical Guide to Target Identification and Validation

For Immediate Release to the Scientific Community

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold